2-(2,4-dichlorophenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide
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Description
2-(2,4-dichlorophenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide, also known as DMTA, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is known to have a variety of biochemical and physiological effects, which make it a valuable tool for investigating the mechanisms of various biological processes.
Scientific Research Applications
Herbicide Formulations
This compound is structurally similar to 2,4-Dichlorophenoxyacetic acid (2,4-D), a well-known herbicide . It could potentially be used in herbicide formulations. For example, it could be used in controlled-release formulations to reduce the volatilization and leaching risks of pesticides .
Nanocarrier-Based Formulations
The compound could be used in nanocarrier-based formulations. These formulations can improve the use efficiency and reduce the off-target effects of pesticides .
Synthetic Method Development
The compound could be used in the development of synthetic methods. For example, it could be used in the synthesis of new heterocycles .
Structure Determination Studies
The compound could be used in structure determination studies. For example, it could be used in studies involving techniques such as IR, NMR, EA, and X-ray .
Environmental Risk Reduction
The compound could be used in studies aimed at reducing environmental risks associated with pesticide use. For example, it could be used in studies investigating the reduction of volatilization and leaching risks of pesticides .
Agricultural Applications
Given its potential use in herbicide formulations and nanocarrier-based formulations, the compound could have various applications in agriculture .
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3O2S2/c1-19-11-16-15-10(20-11)14-9(17)5-18-8-3-2-6(12)4-7(8)13/h2-4H,5H2,1H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBNAZVFXQQPBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(S1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide |
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